(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule. It features a benzimidazole moiety linked to a thiazolidinone ring, with a chlorophenyl group attached. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: The synthesis typically involves the condensation of with in the presence of a base such as . This reaction forms the intermediate .
Cyclization: The intermediate undergoes cyclization with under reflux conditions to yield the final product, .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer: Shows potential in inhibiting the growth of certain cancer cell lines.
Medicine
Anti-inflammatory: Demonstrates anti-inflammatory effects in preclinical studies, making it a candidate for treating inflammatory diseases.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for the biological activities of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including:
Enzymes: Inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.
Receptors: Binding to specific receptors that mediate inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the 4-chlorophenyl group in (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one enhances its biological activity compared to its analogs. This substitution can significantly affect the compound’s pharmacokinetics and pharmacodynamics, making it more effective in certain applications.
Properties
Molecular Formula |
C17H10ClN3OS2 |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H10ClN3OS2/c18-10-5-7-11(8-6-10)21-16(22)14(24-17(21)23)9-15-19-12-3-1-2-4-13(12)20-15/h1-9,22H |
InChI Key |
FEOHCEVYRLMWNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)Cl)O)N=C2C=C1 |
Origin of Product |
United States |
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